Valeric acid, 3-methylphenyl ester

Description

Significance in Aromatic Compounds Research

The presence of the 3-methylphenyl group classifies Valeric acid, 3-methylphenyl ester as an aromatic compound. Research into aromatic compounds is vast and covers areas from materials science to medicinal chemistry. The introduction of an ester functional group onto an aromatic ring can significantly modify the electronic properties, reactivity, and biological activity of the parent aromatic molecule.

The study of this compound can contribute to a deeper understanding of structure-property relationships in aromatic esters. For instance, the position of the methyl group on the phenyl ring (in this case, meta) influences the compound's steric and electronic characteristics, which in turn affect its physical properties like boiling point and solubility, as well as its reactivity in further chemical transformations.

Aromatic esters are widely recognized for their applications as fragrances, flavors, and plasticizers. transparencymarketresearch.commanavchem.com The specific odor profile of this compound would be a subject of interest in the flavor and fragrance industry, as subtle changes in the structure of aromatic esters can lead to significant differences in scent.

Academic research involving valeric acid and its esters has followed several key trajectories, driven by their diverse applications and interesting chemical properties. transparencymarketresearch.comsphericalinsights.com A significant area of focus is their use as biofuels and fuel additives. sphericalinsights.com The properties of valeric acid esters make them potential candidates for blending with conventional fuels to improve performance and reduce emissions. researchnester.com

In the field of materials science, valerate (B167501) esters are investigated as biodegradable plasticizers. transparencymarketresearch.com The concern over the environmental persistence of traditional plasticizers has spurred research into more sustainable alternatives, and the biodegradability of valerate esters makes them an attractive option. transparencymarketresearch.com

Furthermore, the fragrance and flavor industry continues to be a major driver of research into valeric acid esters. manavchem.comwikipedia.org Scientists are constantly exploring new ester combinations to create novel scents and tastes for use in a wide array of consumer products. manavchem.com This often involves detailed sensory analysis and the correlation of chemical structure with olfactory perception.

The pharmaceutical industry also shows interest in valerate esters. Valeric acid itself has been studied for its potential health benefits, and its esters are sometimes used to improve the delivery and efficacy of therapeutic agents. For instance, the esterification of a drug molecule can enhance its lipophilicity, thereby improving its absorption and distribution in the body.

While specific research on this compound is not as widespread as for some other valerate esters, it falls within these broader research trends. Its unique combination of a valerate chain and a substituted aromatic ring makes it a valuable model compound for studies in all the aforementioned areas. Future research may focus on its specific sensory properties, its potential as a specialty chemical, or its utility as a building block in the synthesis of more complex molecules.

Table 2: Properties of this compound and Related Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |

| This compound | C12H16O2 | 192.25 | 532708-01-1 |

| Valeric acid | C5H10O2 | 102.13 | 109-52-4 |

| 3-Methylphenol (m-Cresol) | C7H8O | 108.14 | 108-39-4 |

| Methyl valerate | C6H12O2 | 116.16 | 624-24-8 |

| Ethyl valerate | C7H14O2 | 130.18 | 539-82-2 |

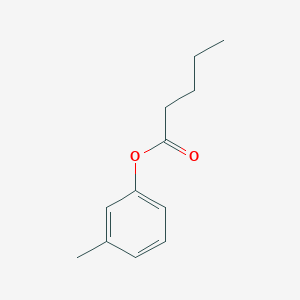

Structure

3D Structure

Properties

CAS No. |

173851-73-5 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

(3-methylphenyl) pentanoate |

InChI |

InChI=1S/C12H16O2/c1-3-4-8-12(13)14-11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3 |

InChI Key |

MEKODTPFXNDIKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OC1=CC=CC(=C1)C |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data for Valeric acid, 3-methylphenyl ester is not currently available in scientific literature. A thorough analysis would require the acquisition of ¹H and ¹³C NMR spectra.

No published data available.

No published data available.

No published data available.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Specific mass spectrometry data, including GC-MS and MS/MS fragmentation patterns for this compound, are not present in publicly accessible databases.

No published data available.

No published data available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound, which has the molecular formula C₁₂H₁₆O₂, the theoretical exact mass can be calculated. Isomers of this compound, such as p-cresyl valerate (B167501), share the same molecular formula and therefore the same exact mass. nih.gov

HRMS analysis provides the experimental mass-to-charge ratio (m/z) to within a few parts per million (ppm) of the theoretical value, which strongly supports the proposed molecular formula and rules out other potential formulas. This technique is distinguished from low-resolution mass spectrometry by its ability to resolve ions with very similar nominal masses.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₂ |

| Theoretical Exact Mass | 192.11503 Da |

| Monoisotopic Mass | 192.115029749 Da nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the molecule's vibrational modes. The IR spectrum of this compound is characterized by the presence of key absorptions that confirm its ester and aromatic nature.

Esters are known to exhibit at least three strong characteristic peaks, a pattern sometimes referred to as the "Rule of Three". spectroscopyonline.com These correspond to the carbonyl stretch and two C-O stretching vibrations. spectroscopyonline.com The spectrum for this specific ester would be defined by the following key regions:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group. For aryl esters, this peak typically appears in the range of 1735-1750 cm⁻¹. spectroscopyonline.com

C-O Stretches: Esters have two distinct C-O stretching bands. An asymmetrical C-C-O stretch and a symmetrical O-C-C stretch, which are typically strong and found between 1300 and 1000 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretches: The presence of the 3-methylphenyl (m-cresyl) group gives rise to several medium-to-weak absorptions in the 1600-1450 cm⁻¹ region. pressbooks.pub

Aliphatic and Aromatic C-H Stretches: Strong absorptions from the aliphatic C-H bonds of the valerate chain are expected between 2850 and 2960 cm⁻¹. openstax.org Weaker absorptions for the aromatic C-H bonds appear above 3000 cm⁻¹. openstax.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 2960 - 2850 | Strong |

| Ester C=O | Stretch | 1750 - 1735 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Asymmetrical C-C-O | Stretch | 1300 - 1150 | Strong |

| Symmetrical O-C-C | Stretch | 1150 - 1000 | Strong |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of synthesized compounds like this compound.

For a moderately nonpolar compound like this compound, reverse-phase HPLC (RP-HPLC) is the method of choice. A typical RP-HPLC method for an isomeric compound, pentanoic acid, 4-methylphenyl ester, utilizes a C18 stationary phase and a mobile phase gradient of acetonitrile (B52724) and water. sielc.com Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring good resolution from any impurities or starting materials. Detection is commonly performed using a UV detector set at a wavelength where the aromatic chromophore exhibits significant absorbance; for related cresol (B1669610) compounds, wavelengths around 217 nm have proven effective. nih.gov

Table 3: Typical RP-HPLC Parameters for Analysis of Cresyl Valerate Isomers

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) nih.gov |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile (MeCN) sielc.com |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at ~217 nm nih.gov |

| Temperature | Ambient or controlled (e.g., 35 °C) unimi.it |

Coupling HPLC with a mass spectrometer (LC-MS) combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This hyphenated technique is invaluable for the analysis of esters. For LC-MS compatibility, the non-volatile acids (like phosphoric acid) used in some HPLC mobile phases must be replaced with volatile alternatives such as formic acid or ammonium (B1175870) acetate. sielc.com

The analysis of short-chain fatty acids and their derivatives by LC-MS can be challenging due to their polarity and potential for poor retention in reverse-phase systems. nih.gov A common strategy to enhance sensitivity and retention is chemical derivatization. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) react with the carboxylic acid moiety (if hydrolyzed) or can be used in methods targeting the ester itself to create a derivative that is more amenable to LC-MS analysis with improved ionization efficiency. researchgate.netecu.edu.au Using an electrospray ionization (ESI) source, the compound can be analyzed in either positive or negative ion mode, providing molecular weight information and valuable structural data from fragmentation patterns.

Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy, Elemental Analysis)

Beyond the primary methods, other techniques provide complementary information.

UV-Vis Spectroscopy: The 3-methylphenyl group in the ester acts as a chromophore, causing the compound to absorb light in the ultraviolet (UV) region. A UV-Vis spectrum would show characteristic absorption maxima typical for substituted benzene (B151609) rings, confirming the presence of the aromatic moiety. As noted in HPLC methods for related compounds, significant absorbance occurs around 217 nm. nih.gov

Elemental Analysis: This technique determines the mass percentages of the elements (carbon, hydrogen, and oxygen) in a pure sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₁₂H₁₆O₂). A close match between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Table 4: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Atomic Mass | Count | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 74.96% |

| Hydrogen | H | 1.008 | 16 | 8.39% |

| Oxygen | O | 15.999 | 2 | 16.65% |

Theoretical and Computational Studies of Valeric Acid, 3 Methylphenyl Ester

Quantum Chemical Calculations for Electronic Structure and Properties (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of a molecule. DFT is a preferred method due to its favorable balance of computational cost and accuracy in predicting molecular properties. mdpi.com

For Valeric acid, 3-methylphenyl ester, a typical DFT study would begin by optimizing the molecule's geometry. This process finds the lowest energy arrangement of atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. A common approach involves using the B3LYP functional combined with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for organic esters. pnrjournal.comresearchgate.net

From the optimized structure, a wealth of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting how the molecule will interact with other chemical species. Other key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Molecular Properties of an Ester Compound from DFT Calculations Note: This table presents typical parameters obtained from DFT calculations on similar ester molecules, such as 2-oxovaleric acid, methyl ester, and serves as an illustrative example for this compound. pnrjournal.com

| Parameter | Description | Illustrative Value |

| Total Energy | The total electronic energy of the optimized molecule. | -652.8 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -0.24 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -0.05 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | 0.19 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.15 Debye |

These calculations provide a foundational, atom-level understanding of the molecule's intrinsic properties. scilit.com

**4.2. Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, including their flexibility and interactions with their environment. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a dynamic picture of the system. youtube.com

Furthermore, MD simulations can model how molecules of this compound interact with each other in a liquid state or how a single molecule interacts with a solvent. By simulating a system containing many molecules, one can compute bulk properties and analyze intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which govern the substance's physical state and miscibility.

**4.3. Spectroscopic Property Prediction from Computational Models

Computational models are highly effective at predicting various types of spectra, which can then be used to interpret and verify experimental results. Using the optimized geometry and electronic information from DFT calculations, it is possible to compute theoretical vibrational and electronic spectra.

For instance, theoretical infrared (IR) and Raman spectra can be calculated by computing the second derivatives of the energy with respect to atomic displacements. This yields the vibrational frequencies and their corresponding intensities. Each calculated frequency can be assigned to a specific motion of the atoms, such as C=O stretching, C-H bending, or aromatic ring vibrations. researchgate.net Comparing these predicted spectra with experimentally obtained spectra is a standard method for confirming the structure and purity of a synthesized compound. pnrjournal.com

Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies and oscillator strengths of electronic excitations, which correspond to the absorption peaks in an Ultraviolet-Visible (UV-Vis) spectrum.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: This table demonstrates the typical correlation between theoretical and experimental data for organic molecules, as seen in studies of similar compounds. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FTIR) |

| C-H Stretch (Aromatic) | 3055 | 3050 |

| C-H Stretch (Aliphatic) | 2960 | 2958 |

| C=O Stretch (Ester) | 1735 | 1730 |

| C-O Stretch (Ester) | 1250 | 1245 |

| Aromatic Ring Bend | 780 | 775 |

The strong agreement typically observed between scaled theoretical frequencies and experimental values underscores the predictive power of these computational techniques.

**4.4. Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry offers a way to map out potential chemical reactions at the molecular level, providing insights that are often impossible to observe directly in a laboratory. arxiv.org For this compound, this could include studying its synthesis (e.g., Fischer esterification) or its degradation (e.g., hydrolysis).

By modeling a reaction pathway, chemists can identify transition states—the highest energy points along the reaction coordinate—and calculate their activation energies. The activation energy is a key parameter that determines the rate of a reaction. Comparing the energetics of different potential pathways can reveal the most likely mechanism for a given transformation.

For example, a computational study of the hydrolysis of this compound could model the approach of a water molecule or a hydroxide (B78521) ion to the ester's carbonyl carbon. The calculations would detail the energy changes associated with the formation of a tetrahedral intermediate, the proton transfer steps, and the final breaking of the ester bond to yield valeric acid and m-cresol (B1676322). Such studies can elucidate the role of catalysts (acid or base) by showing how they lower the activation energy of the transition state, thereby accelerating the reaction. These computational explorations are fundamental to reaction design and optimization in synthetic chemistry.

Reactivity, Stability, and Environmental Fate Pathways

Hydrolytic Stability and Degradation Kinetics

The presence of an ester functional group in Valeric acid, 3-methylphenyl ester makes it susceptible to hydrolysis, a key degradation pathway. The rate of this hydrolysis is influenced by the chemical environment, particularly pH. In basic conditions, the hydrolysis of esters is a well-established process. nih.gov The stability of the resulting phenoxide ion, stabilized by resonance, can contribute to the lability of phenyl esters. nih.gov

The structure of the ester itself plays a significant role in its hydrolytic stability. Generally, the rate of base-catalyzed hydrolysis in a homologous series of esters is related to the size of the alkyl group. nih.gov For instance, studies on benzoate (B1203000) esters have shown that methyl esters can exhibit greater metabolic stability compared to their ethyl counterparts in biological matrices like rat plasma and liver microsomes. nih.gov This is attributed to the activity of carboxylesterases, which are crucial for the hydrolysis of ester-containing compounds in biological systems. nih.gov

Table 1: Factors Influencing Hydrolytic Stability of Esters

| Factor | Influence on Hydrolytic Stability | Reference |

| pH | Hydrolysis is typically accelerated in basic (alkaline) conditions. | nih.gov |

| Ester Structure | The size of the alkyl group and the stability of the leaving alcohol/phenol (B47542) group affect the hydrolysis rate. Phenyl esters can be less stable due to the resonance stabilization of the resulting phenoxide ion. | rsc.org |

| Enzymatic Activity | In biological systems, carboxylesterases are key enzymes that catalyze the hydrolysis of esters. | nih.gov |

Biotic Degradation Studies of Esters and Related Metabolites (e.g., Microbial Transformation)

Biotic degradation involves the breakdown of chemical compounds by microorganisms and is a vital process for the removal of organic chemicals from the environment. Esters are generally considered to be biodegradable.

Microorganisms, including bacteria and fungi, produce enzymes called esterases and lipases that can cleave the ester bond. nih.gov This process breaks down the ester into its constituent alcohol (m-cresol) and carboxylic acid (valeric acid). For example, the fungus Aspergillus tubingensis is known to secrete esterases to degrade polyester (B1180765) plastics. nih.gov Similarly, bacteria like Nocardia erythropolis have been shown to rapidly degrade phthalate (B1215562) esters. researchgate.net

The initial breakdown products, m-cresol (B1676322) and valeric acid, are then typically further metabolized by microorganisms. The degradation of m-cresol has been studied, with organisms like Citrobacter farmeri showing the ability to break it down. nih.gov The environmental context, such as the presence of oxygen (aerobic vs. anaerobic conditions), significantly influences the microbial communities present and the degradation pathways they employ. In wastewater treatment plants, for instance, different stages are designed to facilitate both aerobic and anaerobic degradation.

Environmental Partitioning and Distribution Modeling

The environmental distribution of this compound can be predicted using its physicochemical properties in environmental fate models. Key parameters include the octanol-water partition coefficient (Kow), vapor pressure, and water solubility. While specific experimental data for this compound is limited in the provided search results, its properties can be estimated based on its structure.

Being an ester with a significant hydrocarbon component, it is expected to have a relatively low water solubility and a preference to partition into organic matter in soil and sediment. Its volatility will determine its presence in the atmosphere. These properties are essential inputs for models like the EPI (Estimation Program Interface) Suite, which can predict the environmental fate and transport of chemicals.

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of valeric acid, 3-methylphenyl ester typically involves the esterification of valeric acid with 3-methylphenol. While effective, this method can have limitations regarding yield and reaction conditions. Future research is directed towards developing more efficient and novel synthetic pathways.

One promising area is the use of advanced catalytic systems. Researchers are investigating the use of solid acid catalysts, enzymes, and nanocatalysts to improve reaction rates, increase selectivity, and allow for milder reaction conditions. For instance, a 2020 patent described a method for synthesizing 5-(4-methylphenyl) methyl valerate (B167501) using a palladium-catalyzed cross-coupling reaction, highlighting a move towards more sophisticated synthetic strategies. google.com

Key research objectives in this area include:

Improving catalyst efficiency and reusability: Developing robust catalysts that can be easily separated from the reaction mixture and reused multiple times is a major goal for sustainable production.

Utilizing alternative starting materials: Investigating the use of bio-based feedstocks for the production of both valeric acid and 3-methylphenol aligns with the principles of green chemistry. perstorp.com

Advancements in Analytical Methodologies for Complex Sample Matrices

Accurate detection and quantification of this compound are crucial for quality control in industrial applications and for monitoring its presence in environmental samples. Current analytical techniques often rely on gas chromatography (GC) and mass spectrometry (MS). nist.gov

Future advancements in analytical methodologies will likely focus on:

Developing more sensitive and selective methods: This is particularly important for detecting trace amounts of the ester in complex matrices such as food products, perfumes, and environmental samples.

Miniaturization and automation of analytical procedures: The development of portable and automated analytical systems would enable rapid, on-site analysis.

Exploring non-destructive analytical techniques: Techniques that can analyze the compound without destroying the sample are of growing interest.

Exploration of Green Chemistry Principles in Ester Production

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The production of this compound is no exception. Future research will emphasize the development of more environmentally friendly production methods.

Key aspects of green chemistry applicable to this ester's production include:

Use of renewable feedstocks: As mentioned earlier, shifting from petroleum-based starting materials to biomass-derived alternatives is a critical step. perstorp.com

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of safer solvents and reaction conditions: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a major research focus. A 2022 study on the green synthesis of other heterocyclic compounds highlighted the use of agro-waste catalysts and glycerol (B35011) as a solvent. nih.gov

Energy efficiency: Developing processes that operate at lower temperatures and pressures to reduce energy consumption.

Deeper Computational Modeling for Structure-Reactivity and Structure-Property Relationships

Computational chemistry and molecular modeling are powerful tools for understanding the behavior of chemical compounds. In the context of this compound, these techniques can provide valuable insights into its structure, reactivity, and properties.

Future computational studies could focus on:

Predicting reaction mechanisms: Simulating the esterification reaction to identify the most favorable pathways and transition states, which can aid in the design of more efficient catalysts.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies: Developing models that correlate the molecular structure of the ester with its biological activity or physical properties. This can be useful in predicting the properties of new, related esters without the need for extensive experimental work.

Understanding intermolecular interactions: Modeling how this compound interacts with other molecules, which is crucial for its application in flavors, fragrances, and as a solvent.

Strategies for Environmental Impact Mitigation and Sustainable Ester Chemistry

Ensuring the long-term sustainability of chemical production requires a thorough understanding and mitigation of a compound's environmental impact. For this compound, this involves assessing its lifecycle from production to disposal. Valeric acid itself is considered readily biodegradable. dow.com

Future research in this area should address:

Biodegradability and ecotoxicity studies: Conducting comprehensive studies to determine the persistence and potential toxicity of this compound in different environmental compartments. While valeric acid is expected to degrade rapidly, the environmental fate of the ester needs specific investigation. epa.gov

Development of biodegradable alternatives: In applications where the ester may be released into the environment, researching and developing readily biodegradable alternatives is a key sustainability strategy.

Circular economy approaches: Exploring ways to recycle or upcycle waste streams from the production and use of the ester.

Compound Information Table

| Compound Name | Synonyms |

| This compound | m-Cresyl valerate; 3-Methylphenyl pentanoate |

| Valeric acid | Pentanoic acid wikipedia.org |

| 3-Methylphenol | m-Cresol (B1676322) |

| 5-(4-methylphenyl) methyl valerate | |

| Methyl valerate | Methyl pentanoate sigmaaldrich.com |

| Ethyl valerate | Ethyl pentanoate |

| Pentyl valerate | |

| Betamethasone valerate | |

| 3-Phenylpropyl valerate | 3-Phenylpropyl pentanoate nih.gov |

| Ethyl 3-methyl valerate | Ethyl 3-methylpentanoate (B1260497) thegoodscentscompany.com |

Interactive Data Table: Properties of Related Valerate Esters

| Property | Methyl Valerate sigmaaldrich.comnih.govchemicalbook.comsigmaaldrich.com | Ethyl 3-methyl valerate thegoodscentscompany.com | 3-Phenylpropyl valerate nih.gov |

| Molecular Formula | C6H12O2 | C8H16O2 | C14H20O2 |

| Molecular Weight | 116.16 g/mol | 144.21 g/mol | 220.31 g/mol |

| Boiling Point | 128 °C | 163-164 °C | Not available |

| Flash Point | 22.22 °C | 45 °C | Not available |

| Density | 0.875 g/mL at 25 °C | 0.862-0.872 g/mL at 25 °C | Not available |

| Refractive Index | n20/D 1.397 | n20/D 1.403-1.413 | Not available |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for valeric acid, 3-methylphenyl ester, and how do reaction conditions influence yield?

- The ester can be synthesized via acid-catalyzed esterification between 3-methylphenol and valeric acid under reflux with azeotropic removal of water . Alternative methods include transesterification using valeric acid methyl ester (e.g., from Sigma-Aldrich or Kanto Chemical) and 3-methylphenol in the presence of Lewis acid catalysts . Optimize temperature (typically 80–120°C) and solvent polarity (e.g., toluene) to minimize side reactions like hydrolysis. Monitor progress via FT-IR for ester carbonyl peak (~1740 cm⁻¹) and GC/MS for purity .

Q. How can gas chromatography/mass spectrometry (GC/MS) be optimized for identifying this compound in complex matrices?

- Use a polar stationary phase column (e.g., DB-WAX) for separation. Derivatization is unnecessary due to the compound’s volatility. Set the MS in electron ionization (EI) mode at 70 eV. Key diagnostic ions include m/z 226 (molecular ion, C₁₅H₁₄O₂), m/z 121 (base peak from 3-methylphenyl fragment), and m/z 105 (valeric acid moiety). Calibrate with certified reference standards (e.g., NIST-traceable) to ensure accuracy .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Key properties include:

- Boiling point : ~290–300°C (estimated via group contribution methods).

- Solubility : Miscible in organic solvents (e.g., ethanol, DCM); insoluble in water.

- Stability : Hydrolyzes under strong acidic/basic conditions. Store under inert atmosphere at 4°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory data on natural vs. synthetic sources of this compound be resolved analytically?

- Employ isotopic ratio mass spectrometry (IRMS) to distinguish natural (e.g., valerian extracts) vs. synthetic sources. Natural samples exhibit δ¹³C values closer to plant-derived precursors (–22‰ to –28‰), while synthetic routes (e.g., petrochemical-derived) show δ¹³C ≈ –30‰ to –35‰. Combine with chiral GC to detect stereochemical impurities in synthetic batches .

Q. What advanced methodologies validate the purity of this compound for pharmacological studies?

- Use orthogonal techniques:

- HPLC-UV/ELSD : C18 column, mobile phase = acetonitrile/water (70:30), flow rate 1 mL/min.

- ¹H-NMR : Verify absence of unreacted 3-methylphenol (δ 6.7–7.2 ppm aromatic protons) and valeric acid (δ 2.3 ppm, –CH₂–).

- LC-HRMS : Confirm molecular formula (C₁₅H₁₄O₂, [M+H]⁺ = 227.0946) with <0.5 ppm mass error .

Q. How do structural analogs (e.g., 4-methylphenyl or 2-methylphenyl esters) impact structure-activity relationship (SAR) studies?

- Perform comparative SAR using synthesized analogs. For example:

- Lipophilicity : Measure logP via shake-flask method; 3-methylphenyl ester (logP ≈ 4.2) vs. 4-methylphenyl (logP ≈ 4.0).

- Bioactivity : Test antimicrobial efficacy (e.g., MIC against S. aureus) to correlate substituent position with potency. Computational docking (e.g., AutoDock Vina) can predict binding affinity to target enzymes .

Q. What are the challenges in quantifying trace degradation products of this compound under accelerated stability conditions?

- Degradation products include 3-methylphenol and valeric acid. Use UPLC-QTOF-MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile gradient. Detect degradation products at sub-ppm levels. Forced degradation studies (40°C/75% RH, 14 days) reveal hydrolysis kinetics; model using Arrhenius equations to predict shelf life .

Methodological Notes

- Data Contradictions : Discrepancies in reported boiling points may arise from differences in purification methods (e.g., vacuum distillation vs. preparative GC). Always cross-reference with NIST WebBook or peer-reviewed studies .

- Ethical Compliance : Adhere to institutional guidelines for handling corrosive compounds (e.g., PPE requirements, waste disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.